

# repotrectinib ROS1 G2032R mutation targeting

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## Compound Focus: Repotrectinib

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## Clinical Efficacy Data from TRIDENT-1 Trial

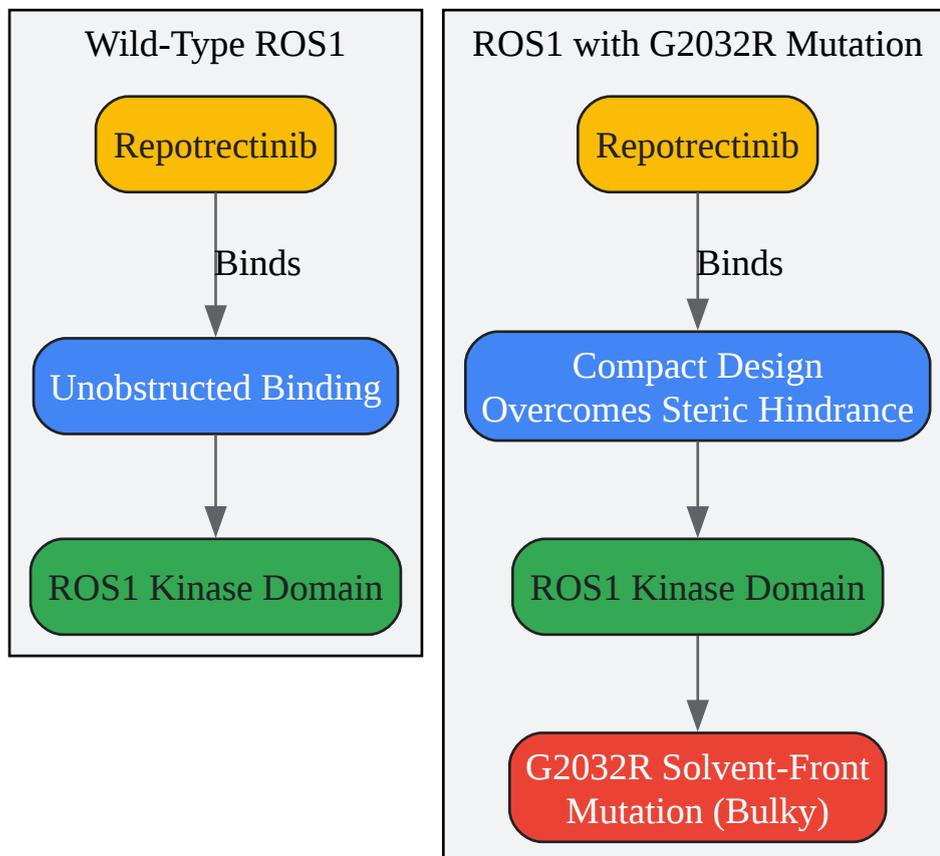
Patient Cohort	Objective Response Rate (ORR)	Median Duration of Response (DOR)	Median Progression-Free Survival (PFS)	Intracranial ORR (in patients with measurable CNS metastases)
ROS1 TKI-Naïve	79% (56/71 patients) [1]	34.1 months [1]	35.7 months [1]	89% [1]
Prior 1 ROS1 TKI (No Chemo)	38% (21/56 patients) [1]	14.8 months [1]	9.0 months [1]	Data not specified in sources
With confirmed ROS1 G2032R mutation	59% (10/17 patients) [1]	Data not specified in sources	Data not specified in sources	Data not specified in sources

## Mechanism of Action & Preclinical Evidence

**Repotrectinib** is designed to bind the ROS1 kinase ATP-binding pocket with high affinity and a low steric profile. This is crucial for overcoming the **G2032R mutation**, a substitution at the solvent-front region that

creates a bulkier amino acid side chain, sterically interfering with the binding of earlier-generation TKIs like crizotinib and entrectinib [2] [3].

The diagram below illustrates how **repotrectinib**'s compact structure enables it to target ROS1, circumventing the steric hindrance posed by the G2032R mutation.



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**Repotrectinib** binding to wild-type and G2032R-mutant ROS1 kinase.

Preclinical studies using **patient-derived cell (PDC) lines** demonstrated **repotrectinib**'s potent activity. In one study, the half-maximal inhibitory concentration (IC<sub>50</sub>) of **repotrectinib** in a **CD74-ROS1 G2032R PDC (YU1079)** was 2.5 nM, significantly more potent than crizotinib, ceritinib, and lorlatinib, which had IC<sub>50</sub> values exceeding 1000 nM [2]. In vivo, **repotrectinib** induced significant tumor regression in a **patient-derived xenograft (PDX) model (YHIM1047)** harboring the CD74-ROS1 G2032R mutation following entrectinib resistance [2].

## Experimental Protocols for Key Assays

For researchers, here are the methodologies from key studies that established **repotrectinib**'s efficacy.

### Cell Proliferation Assay (In Vitro Activity) [2]

- **Cell Lines:** Patient-derived cell lines, e.g., YU1078 (CD74-ROS1, treatment-naïve) and YU1079 (CD74-ROS1 G2032R, crizotinib-resistant).
- **Procedure:** Seed 2,500–3,000 cells/well in 96-well plates. After 24 hours, treat with serially diluted TKIs (e.g., **repotrectinib**, crizotinib, lorlatinib).
- **Incubation & Measurement:** Incubate for 72 hours. Measure cell viability using CellTiter-Glo luminescent cell viability assay.
- **Analysis:** Generate dose-response curves and calculate IC<sub>50</sub> values using software like GraphPad Prism.

### In Vivo Efficacy Study (Patient-Derived Xenograft Model) [2]

- **Model Generation:** Implant 5 million ROS1-driven PDC or PDX cells subcutaneously into flanks of immunodeficient mice.
- **Randomization & Dosing:** Randomize mice when tumors reach 150–200 mm<sup>3</sup>. Administer **repotrectinib** orally at 15 mg/kg twice daily. Compare against control and other TKI groups.
- **Tumor Measurement:** Measure tumor volumes 2-3 times weekly using electronic calipers. Calculate volume as (length × width<sup>2</sup>) × 0.5.
- **Endpoint Analysis:** Calculate percentage change in tumor volume and Tumor Growth Inhibition (TGI). Euthanize mice at study endpoint for tissue collection.

### Brain Metastasis Model (Intracranial Activity) [2]

- **Cell Implantation:** Anesthetize and immobilize mice in a stereotactic apparatus. Drill a burr hole in the skull's right frontal lobe and implant a guide screw.
- **Intracranial Injection:** Inject 500,000 luciferase-tagged cancer cells (e.g., YU1078-luc) in 5 µL PBS stereotactically into the brain parenchyma.
- **Treatment & Monitoring:** After confirming tumor engraftment (via bioluminescent imaging), treat mice with **repotrectinib**. Monitor intracranial tumor growth and survival over time.

## Pharmacokinetics and Blood-Brain Barrier Penetration

A key feature of **repotrectinib** is its ability to penetrate the central nervous system, a common site of progression in ROS1+ NSCLC.

- **Transporters:** **Repotrectinib** is a substrate for the efflux transporters ABCB1 (P-gp) and ABCG2 (BCRP) at the blood-brain barrier [4]. Despite this, it achieves pharmacologically active concentrations in the brain.
- **Clinical Evidence:** In a patient with meningeal carcinomatosis from ROS1 G2032R-positive NSCLC, **repotrectinib** concentration in the cerebrospinal fluid (CSF) was 14.9 ng/mL, yielding a **CSF-to-plasma ratio of approximately 1%** [5]. This concentration was sufficient to produce a significant, though transient, clinical response in this challenging setting [5].

The experimental workflow for determining brain penetration in preclinical models involves:

- **Dosing:** Administer a single oral dose of **repotrectinib** to genetically modified mouse models (e.g., *Abcb1a/1b*<sup>-/-</sup>, *Abcg2*<sup>-/-</sup>, and combined knockout strains) and wild-type controls [4].
- **Sample Collection:** At set time points, collect blood via cardiac puncture and perfuse the brain. Harvest brain tissue and plasma [4].
- **Bioanalysis:** Determine **repotrectinib** concentrations in brain homogenate and plasma using validated LC-MS/MS methods. Calculate brain-to-plasma ratios [4].

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